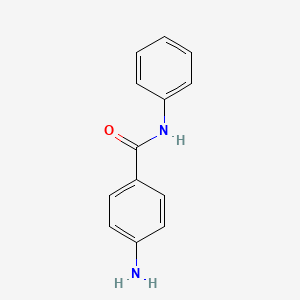

4-Amino-N-phenylbenzamid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Amino-N-phenylbenzamide and its derivatives typically involves acylation and catalytic hydrogenation processes. For instance, a method described for synthesizing a related compound utilized 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride followed by catalytic hydrogenation, achieving a total yield of 86.3% under optimized conditions including the use of Ranney Ni as the catalyst (Mao Duo, 2000). Another approach for creating structurally related compounds involves the electrochemical reduction in an aprotic medium, demonstrating the versatility of synthetic methods available for this class of compounds (A. Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of 4-Amino-N-phenylbenzamide compounds has been elucidated using techniques such as X-ray crystallography and NMR. Studies have shown that the introduction of N-phenyl substitutions leads to a more planar geometry around the nitrogen atom, affecting the compound's absorption and fluorescence spectra (Jye‐Shane Yang et al., 2002). Furthermore, analysis of intermolecular interactions and their impact on molecular geometry has provided insights into the compound's structural properties (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

4-Amino-N-phenylbenzamide compounds participate in various chemical reactions, with their reactivity influenced by the presence of the amino and amide groups. For example, the Pd-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water has been developed for the synthesis of quinazolinones, demonstrating the compound's utility in constructing complex heterocyclic systems (Hidemasa Hikawa et al., 2012).

Physical Properties Analysis

The physical properties of 4-Amino-N-phenylbenzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on these properties for 4-Amino-N-phenylbenzamide itself may be scarce, the study of related compounds suggests that modifications to the N-phenyl group can significantly affect these physical characteristics, influencing solubility and thermal stability (M. Butt et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-Amino-N-phenylbenzamide, including reactivity, chemical stability, and interactions with other molecules, are influenced by its functional groups. For instance, the anticonvulsant activity of certain derivatives highlights the compound's biochemical reactivity and potential for pharmacological application, albeit outside the scope of drug use and dosage (C R Clark et al., 1984). Additionally, the electropolymerization of related compounds demonstrates their utility in material science and polymer chemistry (D. C. Phillips et al., 1976).

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

4-Amino-N-phenylbenzamid-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So haben bestimmte Derivate Wirksamkeit gegen Enterovirus 71 (EV 71) gezeigt, ein Virus, das bei Kindern schwere Krankheiten verursachen kann. Diese Verbindungen wurden in vitro getestet und haben Aktivität in niedrigen mikromolaren Konzentrationen gezeigt, was ihr Potenzial als Leitstrukturen für die Entwicklung neuer antiviraler Medikamente aufzeigt .

Antibakterielle Eigenschaften

Untersuchungen haben gezeigt, dass N-Phenylbenzamid-Verbindungen, einschließlich this compound, als antibakterielle Medikamente entwickelt werden könnten. Sie wurden synthetisiert und auf ihre in silico und in vitro antibakterielle Aktivität untersucht. Diese Studien deuten darauf hin, dass sie das Wachstum von grampositiven Bakterien wie Staphylococcus aureus hemmen können .

Antifungale Anwendungen

Neben antibakteriellen Eigenschaften haben N-Phenylbenzamide auch Potenzial für antifungale Anwendungen gezeigt. Sie wurden gegen Pilze wie Candida albicans getestet und haben hemmenden Einfluss gezeigt. Dies deutet auf ihre Verwendung bei der Entwicklung von Behandlungen für Pilzinfektionen hin .

Safety and Hazards

The safety data sheet for 4-Amino-N-phenylbenzamide indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Target of Action

It is known that this compound has a wide range of applications, including its use as an intermediate in organic synthesis reactions, particularly for the synthesis of compounds containing the benzamide group .

Mode of Action

It is known that this compound exhibits certain electronic transfer properties, which can be utilized in electronic transmission, semiconductor materials, and conductive polymers .

Biochemical Pathways

It is known that this compound can be used as an intermediate in organic synthesis reactions, which may influence various biochemical pathways depending on the final product .

Pharmacokinetics

It is known that this compound is soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This solubility could potentially impact its bioavailability.

Result of Action

It is known that this compound can be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes .

Action Environment

It is known that this compound has good thermal stability and light resistance , suggesting that it may be stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

4-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUJPWCGEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999440 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782-45-6 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

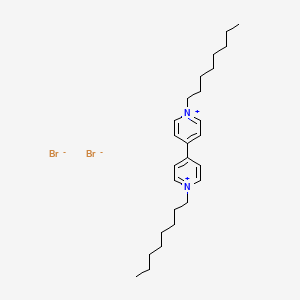

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-Amino-N-phenylbenzamides interact with mEGFR and AURK, and what are the downstream effects?

A: Research suggests that 4-Amino-N-phenylbenzamides function as dual inhibitors of both mEGFR and AURK. Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets for both mEGFR and AURK. This overlap allows 4-Amino-N-phenylbenzamides to bind and inhibit both kinases. [] While the exact binding modes can vary depending on the specific substitutions on the 4-Amino-N-phenylbenzamide scaffold, the inhibition of both mEGFR and AURK ultimately disrupts crucial signaling pathways involved in cancer cell proliferation and survival. []

Q2: How does the structure of 4-Amino-N-phenylbenzamides influence their activity against mEGFR and AURK?

A: Structure-activity relationship (SAR) studies have demonstrated that the position and type of substituents on the 4-Amino-N-phenylbenzamide scaffold significantly impact its inhibitory profile. For instance, certain substitutions lead to selective inhibition of mEGFR, while others result in dual mEGFR and AURK inhibition. [] Notably, the 4-substituted amino-N-phenylbenzamides emerged as potent dual mEGFR/AURK inhibitors. [] This highlights the importance of specific structural features in achieving desired inhibitory activity against these kinases.

Q3: What evidence supports the anticancer effects of 4-Amino-N-phenylbenzamides?

A: In vitro studies have shown that potent dual mEGFR and AURK inhibitors from the 4-Amino-N-phenylbenzamide class exhibit single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells. [] These findings suggest that targeting both mEGFR and AURK simultaneously with 4-Amino-N-phenylbenzamides could be a promising strategy for combating NSCLC, especially in cases where resistance to mEGFR inhibitors alone arises. Further research, including in vivo studies and potentially clinical trials, are necessary to fully understand the therapeutic potential of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)